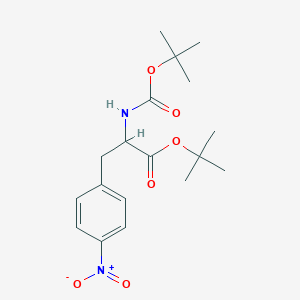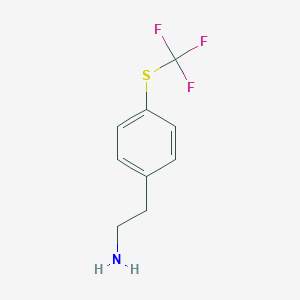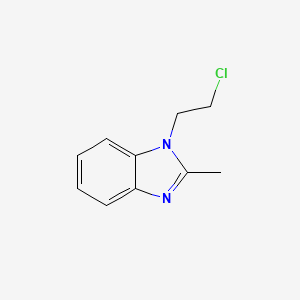![molecular formula C13H11BrClN3O2 B8577387 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide](/img/structure/B8577387.png)
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide
Übersicht
Beschreibung
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide is a complex organic compound that belongs to the class of substituted benzamides This compound is characterized by the presence of a bromine and chlorine atom on the pyridine ring, and a methoxy group attached to the benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 2-chloro-5-bromopyridine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Amidation: The resulting amine is then reacted with N-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The amine group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-bromo-pyridine: A precursor in the synthesis of the target compound.
N-methoxybenzamide: Another related compound with similar structural features.
Uniqueness
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical properties
Eigenschaften
Molekularformel |
C13H11BrClN3O2 |
|---|---|
Molekulargewicht |
356.60 g/mol |
IUPAC-Name |
2-[(5-bromo-2-chloropyridin-4-yl)amino]-N-methoxybenzamide |
InChI |
InChI=1S/C13H11BrClN3O2/c1-20-18-13(19)8-4-2-3-5-10(8)17-11-6-12(15)16-7-9(11)14/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
HETVQPDIPSLTHA-UHFFFAOYSA-N |
Kanonische SMILES |
CONC(=O)C1=CC=CC=C1NC2=CC(=NC=C2Br)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (s)-2-((tert-butoxycarbonyl)amino)-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8577326.png)

![2-[6-(Quinolin-3-yl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8577345.png)






![Methyl ((S)-2-((2S,4S)-2-(5-(5'-chloro-4'-(6-((R)-2-methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate](/img/structure/B8577395.png)


